ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. These moieties are known for their significant biological activities and are often found in pharmacologically active compounds. The presence of both benzimidazole and pyrazole rings in a single molecule makes this compound a potential candidate for various scientific and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with β-diketones.
Coupling of Benzimidazole and Pyrazole Rings: The final step involves coupling the benzimidazole and pyrazole rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-yl Hydrazones: These compounds share the benzimidazole moiety and have similar biological activities.
2-Phenylbenzimidazoles: These compounds also contain the benzimidazole ring and are known for their anticancer properties.
Uniqueness
Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is unique due to the presence of both benzimidazole and pyrazole rings in a single molecule. This combination enhances its potential biological activities and makes it a versatile compound for various applications .
Biological Activity
Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
- Molecular Formula : C₁₃H₁₂N₄O₃
- Molecular Weight : 272.26 g/mol
- CAS Number : 1006582-96-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and inflammation. The compound has been shown to inhibit various kinases and enzymes that play critical roles in these processes.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against multiple cancer cell lines.
Efficacy Against Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF7 | 3.79 | Growth inhibition through apoptosis induction |
SF-268 | 12.50 | Cell cycle arrest and apoptosis |
NCI-H460 | 42.30 | Inhibition of proliferation |
These values indicate that the compound is particularly potent against breast cancer cell lines (MCF7), suggesting a promising avenue for further research in breast cancer therapeutics .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound demonstrates the ability to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
One notable study highlighted the synthesis of pyrazole derivatives and their evaluation for anti-inflammatory activity. The results showed that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro, indicating a potential for therapeutic applications in inflammatory diseases .
Research Findings
A variety of studies have reported on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
- Antitumor Activity : Research indicates that compounds with similar structures have shown promising results against various cancer types, with some derivatives achieving IC₅₀ values as low as 0.01 µM against MCF7 cells .
- Kinase Inhibition : The compound has been linked to the inhibition of specific kinases involved in tumor growth and metastasis, making it a candidate for targeted cancer therapies .
- Cytotoxicity Studies : Detailed cytotoxicity assays have confirmed that this compound induces apoptosis in a dose-dependent manner across several cancer cell lines .
Properties
Molecular Formula |
C13H12N4O3 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H12N4O3/c1-2-20-12(19)8-7-14-17(11(8)18)13-15-9-5-3-4-6-10(9)16-13/h3-7,14H,2H2,1H3,(H,15,16) |
InChI Key |
CIUVTYSKCXHOIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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